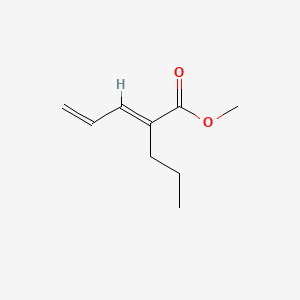

Methyl (E)-2-propylpenta-2,4-dienoate

Description

Contextualization within Dienyl Ester Chemistry Research

Dienyl esters, the chemical class to which Methyl (E)-2-propylpenta-2,4-dienoate belongs, are important substrates in organic synthesis. Their defining characteristic is the presence of a 1,3-diene system attached to an ester group. This arrangement makes them valuable participants in the Diels-Alder reaction, a powerful tool for forming six-membered rings. In this context, the dienyl ester can act as the diene component, reacting with a dienophile to construct complex cyclic architectures.

Research in this area often explores how substituents on the diene framework influence the rate and stereoselectivity of the Diels-Alder reaction. For a compound like Methyl (E)-2-propylpenta-2,4-dienoate, the propyl group at the C2 position would be expected to exert a significant steric and electronic influence on the diene's reactivity. Studies on related systems, such as penta-1,3-dienyl acrylates, have shown that the nature and position of substituents are critical in determining the outcome of intramolecular Diels-Alder reactions. anu.edu.au

The investigation of dienyl esters extends to their role in polymerization. The conjugated double bonds can undergo polymerization reactions to form materials with potentially interesting electronic and physical properties. The ester functionality, meanwhile, can be used to tune the solubility and other characteristics of the resulting polymers.

Overview of Scholarly Investigation Trajectories for Conjugated Esters

The broader field of conjugated esters has been the subject of extensive scholarly investigation, driven by their diverse applications and interesting chemical properties. Research trajectories in this area can be broadly categorized into several key themes:

Synthesis and Methodology: A significant portion of research is dedicated to developing new and efficient methods for synthesizing conjugated esters. researchgate.net These methods are crucial for accessing a wide variety of structures with different substitution patterns, which in turn allows for the fine-tuning of their properties.

Polymer Science and Materials Chemistry: Conjugated esters are frequently used as monomers for the synthesis of advanced polymers. acs.org When incorporated into a polymer backbone, the conjugated system can impart useful electronic properties, making these materials suitable for applications in organic photovoltaics and other electronic devices. acs.org The placement of ester groups along the polymer chain has been shown to be a critical factor in controlling the polymer's backbone conformation, aggregation properties, and ultimately, its performance in devices. acs.org

Natural Products and Biological Activity: Many naturally occurring compounds feature conjugated ester motifs. Fatty acids with conjugated double bonds, often found as their methyl esters (conjugated linoleic acids or CLAs), have attracted significant interest due to their potent bioactivities, including reported anti-tumor effects. nih.govaocs.org Consequently, a major research trajectory involves the identification, characterization, and synthesis of these molecules. Advanced analytical techniques, such as mass spectrometry, are crucial for determining the precise position and geometry of the double bonds in these complex biological samples. nih.gov

Cycloaddition Reactions: The use of conjugated esters as dienes or dienophiles in Diels-Alder reactions is a cornerstone of synthetic organic chemistry. acs.orgresearchgate.net This reaction provides a straightforward and atom-economical way to build molecular complexity. Research continues to explore new catalysts and conditions to control the stereochemical outcome of these reactions, enabling the synthesis of complex target molecules with high precision. acs.org

Interactive Table: Research Focus on Conjugated Ester Types

| Type of Conjugated Ester | Primary Research Area | Key Application / Finding |

|---|---|---|

| Conjugated Fatty Acid Methyl Esters (e.g., CLA methyl esters) | Bioactivity & Analytics | Identification of isomers with potent biological effects; development of mass spectrometry methods for characterization. nih.govaocs.org |

| Dienyl Esters in Polymers | Materials Science | Fine-tuning of polymer backbone conformation for improved photovoltaic properties. acs.org |

| Simple Dienyl Esters (e.g., Methyl penta-2,4-dienoate) | Synthetic Methodology | Use as dienes in Diels-Alder reactions for constructing cyclic molecules. anu.edu.aunih.gov |

This multifaceted research landscape underscores the fundamental importance of conjugated esters in both pure and applied chemistry. While Methyl (E)-2-propylpenta-2,4-dienoate itself may not be a widely studied example, its structure positions it as a representative member of this vital class of molecules, with its potential reactivity and applications being readily inferred from the extensive body of work on analogous compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2E)-2-propylpenta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4,6H,1,5,7H2,2-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIUXHKPBHGGSG-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\C=C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reaction Pathways

De Novo Synthetic Approaches for Dienyl Esters

De novo synthesis involves the construction of the target molecule from simpler, readily available starting materials. The key challenges in synthesizing dienyl esters are achieving high yields and, critically, controlling the geometry of the double bonds.

The biological and chemical properties of a diene are profoundly influenced by its stereochemistry. mdpi.com Therefore, the ability to selectively synthesize a specific isomer, such as the (E)-isomer of Methyl (E)-2-propylpenta-2,4-dienoate, is of paramount importance. mdpi.com The E/Z notation system is used to unambiguously describe the arrangement of substituents around a double bond when the cis-trans system is inadequate. libretexts.orglibretexts.org Priority is assigned to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules; if the highest priority groups are on opposite sides, the configuration is E (entgegen), and if they are on the same side, it is Z (zusammen). libretexts.orgntu.edu.sg

Several powerful stereoselective methods have been developed:

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling provide a robust route to stereodefined dienyl esters. This method involves the palladium-catalyzed reaction of an alkenyl halide with an alkenylboronic acid. By using starting materials with pre-defined stereochemistry, specific isomers such as (Z,E)- and (Z,Z)-conjugated dienyl esters can be selectively constructed. mdpi.com

Alkene Metathesis: Ene-diene cross-metathesis, often employing second-generation Grubbs-Hoveyda catalysts, is a highly effective strategy. For instance, the reaction of a terminal alkene with a (2Z,4E)-dienyl ester can proceed with high E-selectivity at the newly formed double bond while strictly retaining the Z-geometry of the existing spectator double bond. organic-chemistry.orgnih.gov This allows for the synthesis of complex substituted (2Z,4E)-dienyl esters. nih.gov

Hydrazone-Based Methods: A stereoselective synthesis of dienes can be achieved from aldehydes using N-allylhydrazine derivatives. This two-step procedure, involving bromination followed by elimination, yields dienes with excellent (E)-stereoselectivity. organic-chemistry.org

| Synthetic Method | Catalyst/Reagent | Stereochemical Outcome | Reference(s) |

| Suzuki-Miyaura Coupling | Palladium catalyst, DBU | Controlled synthesis of (Z,E) and (Z,Z) isomers | mdpi.com |

| Ene-Diene Cross Metathesis | Grubbs-Hoveyda (GH-II) catalyst | High E-selectivity at new C4-C5 bond, retention of Z-geometry at C2-C3 | organic-chemistry.orgnih.gov |

| N-Allylhydrazone Route | NBS, DBU | High (E)-stereoselectivity | organic-chemistry.org |

| Rhodium-Catalyzed Cascade | Rhodium complex | Exclusive E-stereoselectivity | acs.orgresearchgate.net |

Catalytic Systems for Dienyl Ester Formation

Catalysis is central to the efficient and selective synthesis of dienyl esters. Both transition metals and, more recently, organo- and biocatalysts have been employed to achieve these transformations.

Transition metal catalysts are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them ideal for dienyl ester synthesis. mdpi.comdissertation.com

Palladium: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura mdpi.com and Sonogashira couplings, are cornerstones of modern organic synthesis and have been widely applied to the formation of conjugated systems. mdpi.com Additionally, palladium catalysts are effective in the carbonylation of 1,3-dienes to directly produce adipic acid esters and related compounds. researchgate.net

Rhodium: Cationic rhodium(I) complexes can catalyze the cotrimerization of propargyl esters and acetylenes. researchgate.net An efficient modern approach involves a rhodium-catalyzed cascade reaction using a carboxylic acid and acetylene (B1199291) as a C2 synthon to generate E-dienyl esters with excellent functional group tolerance and exclusive E-stereoselectivity. acs.orgresearchgate.net

Ruthenium: Ruthenium-based catalysts, particularly the Grubbs and Grubbs-Hoveyda catalysts, are renowned for their role in olefin metathesis. organic-chemistry.orgnih.gov They enable the ene-diene cross-metathesis reactions that provide a direct and stereoselective route to substituted (2Z,4E)-dienyl esters. nih.gov

Gold and Platinum: π-acidic metals like gold and platinum can catalyze the rearrangement of readily available propargylic esters. nih.gov These reactions proceed through a cascade of migrations to form 1,3-dienes, which can then be used in further transformations. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference(s) |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Alkenyl halides, Alkenylboronic acids | Conjugated dienyl esters | mdpi.com |

| Rhodium (Rh) | C-H Activation/Annulation | Carboxylic acids, Acetylene | E-Dienyl esters | acs.orgresearchgate.net |

| Ruthenium (Ru) | Ene-Diene Cross Metathesis | Terminal alkenes, Dienyl esters | Substituted (2Z,4E)-dienyl esters | organic-chemistry.orgnih.gov |

| Gold (Au) | Rearrangement Cascade | Propargylic esters | 1,3-Dienes | nih.gov |

| Platinum (Pt) | Rearrangement | Propargylic acetates | 1,3-Dienes | nih.gov |

In a move towards more sustainable and "green" chemistry, metal-free catalytic systems have gained prominence.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While direct organocatalytic synthesis of dienyl esters is an emerging area, the principles are well-established. Chiral amines, for example, can activate α,β-unsaturated aldehydes by forming iminium ions, which lowers their LUMO and facilitates reactions like the Diels-Alder cycloaddition. princeton.edu This activation principle could be applied to condensation reactions that form the backbone of a dienyl ester. Hantzsch esters have also become versatile reagents in organocatalytic transformations, often acting as hydride donors in reductions. researchgate.net

Biocatalysis employs enzymes to perform chemical transformations. For ester formation, lipases are particularly effective biocatalysts. nih.gov The synthesis of a dienyl ester can be envisioned as the lipase-catalyzed esterification of a corresponding dienoic acid with an alcohol. For instance, immobilized Candida antarctica lipase (B570770) B (often known by the trade name Novozym 435) is highly efficient in catalyzing esterification reactions to produce a variety of esters, including those from unsaturated fatty acids. mdpi.commdpi.com This enzymatic approach offers significant advantages, including high selectivity, mild reaction conditions (avoiding degradation of sensitive conjugated systems), and environmental friendliness. nih.govmdpi.com The conversion can reach up to 100% under optimized conditions. nih.gov

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanism is key to optimizing conditions and predicting outcomes. The formation of a dienyl ester involves two main parts: the creation of the conjugated diene system and the formation of the ester group.

The esterification itself can follow several pathways. The classic Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. operachem.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. byjus.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. operachem.combyjus.com A proton transfer follows, allowing for the elimination of water as a leaving group and subsequent deprotonation to yield the final ester. operachem.com

The mechanisms for forming the diene system are highly dependent on the chosen catalytic method.

Transition Metal Catalysis:

In olefin metathesis with Grubbs-type catalysts, the reaction proceeds through a [2+2] cycloaddition between the catalyst's metal-carbene bond and an alkene to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and regenerate a metal-carbene, propagating the catalytic cycle. nih.gov

Rhodium-catalyzed syntheses can proceed through a cascade involving the oxidative addition of the catalyst into a C-H bond, followed by coordination and insertion of an alkyne (cyclometalation), and finally reductive elimination to form the C-O bond of the ester. acs.orgresearchgate.net

The Suzuki-Miyaura coupling mechanism involves a catalytic cycle of three main steps: oxidative addition of the palladium(0) catalyst to the alkenyl halide, transmetalation of the second alkenyl group from the boronic acid to the palladium complex, and reductive elimination of the final diene product, which regenerates the palladium(0) catalyst. mdpi.com

Organocatalysis: In amine-catalyzed reactions involving α,β-unsaturated aldehydes, the mechanism begins with the condensation of the amine catalyst with the aldehyde to form a reactive iminium ion. princeton.edu This activation lowers the energy of the LUMO of the π-system, making it more susceptible to nucleophilic attack or participation in cycloaddition reactions. princeton.edu Subsequent hydrolysis of the resulting iminium ion intermediate releases the product and regenerates the catalyst. princeton.edu

Detailed Reaction Pathway Investigations

The construction of the Methyl (E)-2-propylpenta-2,4-dienoate backbone can be strategically approached through several reliable synthetic routes, with the Horner-Wadsworth-Emmons (HWE) and Wittig reactions being paramount.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a powerful tool for the synthesis of (E)-α,β-unsaturated esters. wikipedia.orgnrochemistry.comyoutube.comorganic-chemistry.orgthieme-connect.com The general approach involves the reaction of an aldehyde with a stabilized phosphonate (B1237965) carbanion. For the synthesis of Methyl (E)-2-propylpenta-2,4-dienoate, a plausible pathway would involve the reaction of propenal (acrolein) with a custom-designed phosphonate reagent, methyl 2-(diethylphosphono)pentanoate.

The reaction mechanism commences with the deprotonation of the phosphonate ester by a suitable base (e.g., NaH, NaOMe) to generate a nucleophilic phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then undergoes a nucleophilic addition to the carbonyl group of propenal. The resulting intermediate subsequently eliminates a phosphate (B84403) byproduct to yield the desired alkene. wikipedia.org The HWE reaction generally favors the formation of the (E)-alkene, which is thermodynamically more stable. wikipedia.orgnrochemistry.com

Wittig Reaction: The Wittig reaction provides an alternative, albeit sometimes less stereoselective for (E)-alkenes, method for olefination. wikipedia.orgresearchgate.nettotal-synthesis.comorganic-chemistry.org In a potential synthesis of the target molecule, a stabilized ylide, such as methyl 2-(triphenylphosphoranylidene)pentanoate, would be reacted with propenal. Stabilized ylides, like the one proposed here, typically show a preference for the formation of (E)-alkenes. wikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the formation of the alkene and triphenylphosphine (B44618) oxide as a byproduct. wikipedia.orgtotal-synthesis.com

A comparative analysis of these methods suggests that the HWE reaction often provides higher (E)-selectivity and easier purification due to the water-soluble nature of the phosphate byproduct. wikipedia.org

Stereochemical Outcomes and Controlling Factors (e.g., epimerization studies)

The stereochemistry of the newly formed double bond is a critical aspect of the synthesis of Methyl (E)-2-propylpenta-2,4-dienoate.

In the Horner-Wadsworth-Emmons reaction , the preference for the (E)-isomer is a well-established outcome, particularly with stabilized phosphonates. wikipedia.orgnrochemistry.com Factors that can influence the stereochemical outcome include the nature of the phosphonate reagent, the reaction conditions (temperature, solvent), and the steric bulk of the reactants. wikipedia.org For instance, increased steric bulk on the aldehyde and higher reaction temperatures tend to favor the (E)-product. wikipedia.org

The Wittig reaction's stereoselectivity is highly dependent on the nature of the ylide. wikipedia.orgresearchgate.net Stabilized ylides, which are necessary for the introduction of the ester functionality in the target molecule, generally lead to the (E)-alkene. wikipedia.org This is attributed to the reversibility of the initial addition step, allowing for equilibration to the more stable anti-intermediate which then leads to the (E)-product. For non-stabilized ylides, the (Z)-alkene is often the major product. wikipedia.org The Schlosser modification of the Wittig reaction can be employed to enhance the formation of the (E)-alkene by using an excess of a strong base to deprotonate the intermediate betaine. wikipedia.org

While epimerization at the α-carbon is not a primary concern in these olefination reactions for the synthesis of the dienoate itself, subsequent reactions or harsh conditions could potentially lead to isomerization of the double bonds.

Transformations and Derivatization of Methyl (E)-2-propylpenta-2,4-dienoate and Analogs

The presence of both an ester and a conjugated diene system in Methyl (E)-2-propylpenta-2,4-dienoate offers a rich platform for a variety of chemical transformations and the synthesis of diverse derivatives.

Functional Group Interconversions on the Ester Moiety

The methyl ester group is amenable to a range of functional group interconversions, providing access to a variety of derivatives. vanderbilt.eduub.eduimperial.ac.uksolubilityofthings.comorganic-chemistry.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-propyl-2,4-pentadienoic acid, under either acidic or basic conditions. nih.govpharmaffiliates.comnih.gov This acid can then serve as a precursor for the synthesis of other derivatives.

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can lead to the formation of different esters (e.g., ethyl, benzyl). aocs.org

Amidation: The ester can be converted to an amide by reaction with an amine. This transformation can be facilitated by reagents like trimethylaluminum. organic-chemistry.org

Reduction: The ester can be reduced to the corresponding allylic alcohol, (E)-2-propylpenta-2,4-dien-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Table 1: Key Functional Group Interconversions of the Ester Moiety

| Starting Material | Reagent(s) | Product |

| Methyl (E)-2-propylpenta-2,4-dienoate | 1. NaOH, H₂O/EtOH2. H₃O⁺ | (E)-2-Propylpenta-2,4-dienoic acid |

| Methyl (E)-2-propylpenta-2,4-dienoate | R'OH, H⁺ or RO⁻ | (E)-2-Propylpenta-2,4-dienoate (R' ester) |

| Methyl (E)-2-propylpenta-2,4-dienoate | R'R''NH | N,N-dialkyl-(E)-2-propylpenta-2,4-dienamide |

| Methyl (E)-2-propylpenta-2,4-dienoate | LiAlH₄, Et₂O | (E)-2-Propylpenta-2,4-dien-1-ol |

Reactivity of the Conjugated Diene System

The conjugated diene system is a highly reactive functional group, susceptible to a variety of addition reactions.

Diels-Alder Reaction: As a conjugated diene, Methyl (E)-2-propylpenta-2,4-dienoate can participate in [4+2] cycloaddition reactions with dienophiles. masterorganicchemistry.comyoutube.comresearchgate.net The presence of the electron-withdrawing ester group can influence the reactivity and regioselectivity of the reaction. The reaction with a dienophile like maleic anhydride (B1165640) would be expected to yield a cyclohexene (B86901) derivative with the potential for high stereoselectivity. The endo product is often favored due to secondary orbital interactions. youtube.com

Electrophilic Addition: The reaction with electrophiles such as hydrogen halides (HBr, HCl) can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. The distribution of these products is often dependent on reaction conditions such as temperature.

Hydrogenation: Catalytic hydrogenation can reduce one or both of the double bonds, depending on the catalyst and reaction conditions used. Selective hydrogenation of the less substituted double bond might be achievable with specific catalysts.

Synthesis of Structural Analogs and Derivatives

The synthetic methodologies described can be adapted to produce a wide range of structural analogs and derivatives of Methyl (E)-2-propylpenta-2,4-dienoate.

By varying the starting materials in the HWE or Wittig reactions, analogs with different substituents at the 2-position or on the diene backbone can be synthesized. For example, using different aldehydes in the HWE reaction with methyl 2-(diethylphosphono)pentanoate would lead to analogs with modifications at the terminal end of the diene.

Furthermore, the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate has been achieved with high isomeric purity through palladium-catalyzed alkenylation (Negishi coupling), demonstrating a powerful method for accessing a variety of stereochemically defined dienoates. pnas.org Similar strategies could be applied to synthesize analogs of the target compound.

The derivatization of the carboxylic acid obtained from hydrolysis opens up another avenue for creating a library of analogs, including various amides and esters with potentially interesting biological activities. aocs.orgnih.govsigmaaldrich.com For instance, the synthesis of various 2,4-thiazolidinedione (B21345) derivatives from aldehydes highlights how the core structure can be elaborated into more complex heterocyclic systems. google.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of α,β-unsaturated esters. For compounds structurally similar to Methyl (E)-2-propylpenta-2,4-dienoate, DFT methods are used to calculate key electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity.

Substituents on the pentadienoate backbone can significantly influence these electronic properties. For instance, the introduction of an alkyl group, such as the propyl group in Methyl (E)-2-propylpenta-2,4-dienoate, can affect the electron density distribution across the conjugated system. DFT calculations on related pentacene derivatives have shown that electron-donating groups can raise the HOMO energy level, while electron-accepting groups can lower the LUMO energy level, thereby reducing the HOMO-LUMO gap and increasing reactivity researchgate.net.

Table 1: Calculated Electronic Properties of a Model Substituted Pentadienoate System

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is representative of typical values for similar α,β-unsaturated esters and is intended for illustrative purposes, as specific calculations for Methyl (E)-2-propylpenta-2,4-dienoate are not available in the cited literature.

Molecular Dynamics Simulations of Reactivity and Conformational Dynamics

Molecular dynamics (MD) simulations offer insights into the time-dependent behavior of molecules, including their conformational changes and reactive encounters. For a flexible molecule like Methyl (E)-2-propylpenta-2,4-dienoate, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

The reactivity of acrylate esters in polymerization reactions has been studied using MD simulations. These simulations can model the chain propagation steps and provide information on the reaction kinetics and the properties of the resulting polymer. For instance, MD simulations have been used to create crosslinked vinyl ester resins, providing data on their thermodynamic and mechanical properties msstate.edu. The reactivity of the α,β-unsaturated system in Methyl (E)-2-propylpenta-2,4-dienoate also makes it a Michael acceptor, and MD simulations can be employed to study the dynamics of its reactions with nucleophiles nih.gov.

Table 2: Representative Conformational Energy Data for a Substituted Dienoate

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) |

| s-trans | 0.0 | 180 |

| s-cis | 2.5 | 0 |

Note: This data is illustrative for a generic substituted dienoate, as specific MD simulation results for Methyl (E)-2-propylpenta-2,4-dienoate are not present in the searched literature.

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry is a key tool for predicting and validating reaction mechanisms. For Methyl (E)-2-propylpenta-2,4-dienoate, a primary reaction of interest is the Michael addition, a conjugate addition of a nucleophile to the α,β-unsaturated system wikipedia.orgresearchgate.net. DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway nih.gov.

For example, computational studies on the aminolysis of a β-hydroxy-α,β-unsaturated ester investigated different possible mechanistic pathways, including concerted and stepwise routes nih.govresearchgate.net. Such studies can reveal the favorability of one pathway over another. In the context of hydroboration of α,β-unsaturated esters, DFT calculations have shown that a 1,4-hydroboration pathway is energetically more favorable than a 1,2-hydroboration pathway rsc.org.

Table 3: Calculated Activation Energies for a Model Michael Addition Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 15.2 |

| Proton Transfer | 5.8 |

Note: The values in this table are representative for a typical Michael addition to an α,β-unsaturated ester and are not specific to Methyl (E)-2-propylpenta-2,4-dienoate.

Prediction of Spectroscopic Parameters for Structural Research

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For Methyl (E)-2-propylpenta-2,4-dienoate, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies nih.govresearchgate.netresearchgate.net. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for NMR shift calculations nih.govresearchgate.net.

These theoretical predictions, when compared with experimental spectra, can help to confirm the proposed structure of a molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of conjugated systems nih.govresearchgate.net. Recent advancements integrate DFT calculations with machine learning approaches to improve the accuracy of NMR chemical shift predictions nih.govyoutube.com.

Table 4: Predicted vs. Experimental Spectroscopic Data for a Model Unsaturated Ester

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) (ppm) | 168.5 | 167.9 |

| ¹H NMR (vinyl) (ppm) | 6.15 | 6.20 |

| IR (C=O stretch) (cm⁻¹) | 1725 | 1720 |

Note: This table presents a hypothetical comparison for an analogous α,β-unsaturated ester to illustrate the utility of computational prediction.

Modeling of Intermolecular Interactions Relevant to Chemical Processes

The behavior of molecules in the condensed phase is governed by intermolecular interactions. Computational models can be used to study these interactions, such as hydrogen bonding and van der Waals forces, which are crucial in understanding solvation effects, crystal packing, and interactions with biological macromolecules.

For esters like Methyl (E)-2-propylpenta-2,4-dienoate, the carbonyl group can act as a hydrogen bond acceptor. Computational studies can quantify the strength of these interactions and their influence on the molecule's properties and reactivity. The unique conjugated structure of α,β-unsaturated carbonyl derivatives is important for their interactions in biological systems, often involving adduction with nucleophilic residues in proteins nih.gov.

Table 5: Calculated Interaction Energies for a Model Ester Dimer

| Interaction Type | Interaction Energy (kcal/mol) |

| Hydrogen Bonding | -3.5 |

| van der Waals | -2.1 |

Note: This data is representative of intermolecular interactions for a simple ester and is not specific to Methyl (E)-2-propylpenta-2,4-dienoate.

Advanced Analytical Methodologies in Chemical Research

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

High-resolution spectroscopic techniques are indispensable tools for the detailed structural analysis of organic molecules. These methods provide insights into the connectivity of atoms, their spatial arrangement (stereochemistry), and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of molecules in solution. numberanalytics.com While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of atoms, advanced two-dimensional (2D) NMR techniques are necessary for complex structural and stereochemical assignments. numberanalytics.comresearchgate.netuoc.gr

For Methyl (E)-2-propylpenta-2,4-dienoate, the determination of the stereochemistry of the C2-C3 double bond as (E) is crucial. This can be achieved through the measurement of the coupling constant between the protons on these carbons in the ¹H NMR spectrum. However, in cases of spectral overlap or for more complex stereochemical questions, advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. nanalysis.comlibretexts.org NOESY experiments detect through-space interactions between protons that are in close proximity, typically less than 5 Å apart. nanalysis.com For the title compound, a NOESY experiment would be expected to show a correlation between the proton at C3 and the protons of the propyl group at C2, confirming their spatial proximity. The absence of a strong NOE between the C3 proton and the C4 proton would further support the (E) configuration. acs.org

Another advanced technique, J-resolved spectroscopy, can be used to separate chemical shifts and coupling constants into two different dimensions, which is particularly useful for resolving overlapping signals in complex spectra. columbia.eduresearchgate.net This would aid in the precise determination of coupling constants throughout the molecule, further confirming its structure. While J-based configuration analysis (JBCA) is a powerful tool, its application is more common in rigid cyclic systems.

Table 1: Predicted ¹H NMR Data for Methyl (E)-2-propylpenta-2,4-dienoate (based on analogous compounds)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

| H3 | 7.2 - 7.4 | d | J = 15-16 |

| H4 | 6.0 - 6.2 | dd | J = 15-16, 10-11 |

| H5 (cis to H4) | 5.2 - 5.4 | d | J = 10-11 |

| H5 (trans to H4) | 5.4 - 5.6 | d | J = 16-17 |

| O-CH₃ | 3.7 - 3.8 | s | - |

| Propyl-CH₂ | 2.1 - 2.3 | t | J = 7-8 |

| Propyl-CH₂-CH₂ | 1.4 - 1.6 | sextet | J = 7-8 |

| Propyl-CH₃ | 0.9 - 1.0 | t | J = 7-8 |

This is an interactive data table. Click on the headers to sort.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netyoutube.comthermofisher.com For Methyl (E)-2-propylpenta-2,4-dienoate, the key vibrational modes would be the C=O stretching of the ester, the C=C stretching of the conjugated diene, and the C-O stretching of the ester. The conjugation of the double bonds with the carbonyl group is known to lower the C=O stretching frequency compared to a saturated ester. youtube.com

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is used to study compounds with chromophores, such as the conjugated diene system in the title compound. The conjugated π-system is expected to give rise to a strong absorption in the UV region, with the λmax being predictable using Woodward-Fieser rules for dienes.

Table 2: Expected Vibrational and Electronic Spectroscopic Data for Methyl (E)-2-propylpenta-2,4-dienoate

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| FTIR/Raman | C=O Stretch | 1710 - 1725 |

| FTIR/Raman | C=C Stretch (conjugated) | 1620 - 1650 |

| FTIR/Raman | C-O Stretch | 1250 - 1300 and 1100 - 1150 |

| UV-Vis | π → π* transition | ~230 - 260 |

This is an interactive data table. Click on the headers to sort.

Chromatographic Method Development for Isomer Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and performing quantitative analysis. For a compound like Methyl (E)-2-propylpenta-2,4-dienoate, both gas and liquid chromatography play crucial roles.

Gas chromatography is a powerful technique for the analysis of volatile compounds. For Methyl (E)-2-propylpenta-2,4-dienoate, GC would be the method of choice for analyzing its purity and for separating it from potential isomers, such as the (Z)-isomer or other positional isomers. nih.govvurup.sk The separation of geometric isomers like (E) and (Z) often requires the use of a polar capillary column. nih.govgcms.cz The choice of stationary phase is critical for achieving good resolution. mdpi.com

Table 3: Hypothetical GC Method for the Analysis of Methyl (E)-2-propylpenta-2,4-dienoate

| Parameter | Condition |

| Column | Polar capillary column (e.g., DB-WAX, HP-INNOWax) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. 100°C, ramp to 250°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This is an interactive data table. Click on the headers to sort.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for both analytical and preparative separations. nih.govresearchgate.netnih.gov For a moderately polar compound like Methyl (E)-2-propylpenta-2,4-dienoate, reversed-phase HPLC would be a suitable method for purification and quantification. mdpi.comresearchgate.net A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed during the run, can be employed to achieve optimal separation from impurities.

Table 4: Representative HPLC Method for the Purification of Methyl (E)-2-propylpenta-2,4-dienoate

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient Program | Start at 50% B, increase to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at the λmax of the compound |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry Applications in Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used for molecular weight determination and structural elucidation based on fragmentation patterns. nih.govnih.gov When coupled with a chromatographic technique like GC (GC-MS) or LC (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. imrpress.com

In the context of Methyl (E)-2-propylpenta-2,4-dienoate, electron ionization (EI) mass spectrometry would likely lead to a prominent molecular ion peak, followed by characteristic fragmentation patterns. These would include the loss of the methoxy (B1213986) group (-OCH₃) and cleavage at various points along the alkyl chain.

A particularly advanced application of mass spectrometry is selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). wikipedia.orgnih.govfrontiersin.org In SRM, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This technique offers very high selectivity and sensitivity and is ideal for monitoring the formation of a specific product, such as Methyl (E)-2-propylpenta-2,4-dienoate, in a chemical reaction in real-time. sigmaaldrich.com

Table 5: Predicted Key Mass Spectrometry Fragments for Methyl (E)-2-propylpenta-2,4-dienoate

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 123 | [M - OCH₃]⁺ |

| 111 | [M - C₃H₇]⁺ |

| 95 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

This is an interactive data table. Click on the headers to sort.

Chiroptical Methods for Stereoisomer Characterization

Chiroptical spectroscopy encompasses a group of analytical techniques that investigate the interaction of polarized light with chiral molecules. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for the characterization of stereoisomers. numberanalytics.com The primary chiroptical methods used in chemical research include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). slideshare.net These non-destructive techniques can provide detailed information on the absolute configuration and conformational dynamics of chiral molecules in solution. nih.govfiveable.me

The application of these methods is predicated on the principle that enantiomers, which are non-superimposable mirror images, interact differently with circularly polarized light. acs.org This differential interaction provides a unique spectroscopic fingerprint for each enantiomer. acs.org While the target compound, Methyl (E)-2-propylpenta-2,4-dienoate, is itself achiral due to a plane of symmetry, the introduction of a chiral center, for instance through a synthetic modification, would yield a molecule amenable to chiroptical analysis. For the purpose of illustrating the application of these advanced analytical methodologies, we will consider the hypothetical chiral analogue, Methyl (2E,4E,6R)-6-chloro-2-propylpenta-2,4-dienoate and its corresponding (S)-enantiomer.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org This phenomenon, known as optical rotation, is a characteristic property of chiral substances. The wavelength dependence of this rotation is known as an ORD curve. jasco-global.com Enantiomers will rotate the plane of polarized light to an equal magnitude but in opposite directions. acs.org The specific rotation, [α], is a standardized measure of this rotation.

For our hypothetical enantiomers of Methyl (2E,4E)-6-chloro-2-propylpenta-2,4-dienoate, the specific rotation would be measured at a standard wavelength, typically the sodium D-line (589 nm), to provide an initial characterization of their optical activity. The (R)-enantiomer might exhibit a positive (dextrorotatory) rotation, while the (S)-enantiomer would show a negative (levorotatory) rotation of the same magnitude under identical conditions.

Table 1: Hypothetical Specific Rotation Data for Chiral Analogues of Methyl (E)-2-propylpenta-2,4-dienoate

| Compound | Hypothetical Specific Rotation [α]D25 | Solvent |

|---|---|---|

| Methyl (2E,4E,6R)-6-chloro-2-propylpenta-2,4-dienoate | +25.5° | Chloroform |

| Methyl (2E,4E,6S)-6-chloro-2-propylpenta-2,4-dienoate | -25.5° | Chloroform |

The full ORD spectrum, which plots specific rotation against wavelength, provides more detailed structural information. The shape and sign of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), can be correlated with the absolute configuration of the molecule. slideshare.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism is an absorption spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is obtained by plotting the difference in absorbance (ΔA) or the molar ellipticity [θ] against wavelength. jasco-global.com Enantiomers produce mirror-image CD spectra, where a positive Cotton effect for one enantiomer will be a negative Cotton effect for the other. fiveable.me

For our hypothetical Methyl (2E,4E)-6-chloro-2-propylpenta-2,4-dienoate , the conjugated dienoate system constitutes a chromophore that would be expected to exhibit electronic transitions in the UV region. The chiral center at C-6 would induce chirality in the electronic transitions of this chromophore, leading to a measurable CD spectrum. The sign and intensity of the observed Cotton effects can be used to determine the absolute configuration at the chiral center, often through comparison with quantum mechanical calculations or empirical rules established for similar structures. nih.gov

Table 2: Hypothetical Circular Dichroism Data for Chiral Analogues of Methyl (E)-2-propylpenta-2,4-dienoate

| Compound | Hypothetical λmax (nm) | Hypothetical Molar Ellipticity [θ] (deg·cm2·dmol-1) |

|---|---|---|

| Methyl (2E,4E,6R)-6-chloro-2-propylpenta-2,4-dienoate | 260 | +15,000 |

| 220 | -8,000 | |

| Methyl (2E,4E,6S)-6-chloro-2-propylpenta-2,4-dienoate | 260 | -15,000 |

| 220 | +8,000 |

The combination of ORD and CD spectroscopy provides a powerful, non-empirical approach to stereochemical assignment. mdpi.com In modern chemical research, experimental chiroptical data is often compared with theoretically calculated spectra for different possible stereoisomers. nih.govmdpi.com A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration of the chiral molecule. nih.gov

Exploration of Chemical Reactivity and Advanced Transformations

Diene Reactivity: Cycloaddition and Polymerization Processes

The conjugated diene system is the primary site of reactivity for cycloaddition and polymerization reactions. The presence of an electron-withdrawing ester group at the 2-position and an alkyl group influences the electron density and steric accessibility of the diene.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org The reaction of Methyl (E)-2-propylpenta-2,4-dienoate as the diene component with various dienophiles is expected to proceed with predictable regioselectivity and stereoselectivity, governed by electronic and steric factors. wikipedia.orgchadsprep.com

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is predicted by considering the orbital coefficients of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org For a 2-substituted diene, the regioselectivity can be influenced by the nature of the substituent. beilstein-journals.orgnih.gov Generally, the reaction favors the formation of the ortho or para isomers. wikipedia.org

The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with π-systems prefer to be oriented towards the developing π-bond of the diene in the transition state, leading to the formation of the endo adduct as the major product under kinetic control. organic-chemistry.org

Table 1: Predicted Regio- and Stereoselectivity in Diels-Alder Reactions of Methyl (E)-2-propylpenta-2,4-dienoate

| Dienophile | Predicted Major Regioisomer | Predicted Major Stereoisomer |

| Maleic anhydride (B1165640) | N/A (symmetrical) | Endo |

| Methyl acrylate | Ortho | Endo |

| Acrolein | Ortho | Endo |

Dienyl esters like Methyl (E)-2-propylpenta-2,4-dienoate can undergo polymerization through various mechanisms, including radical and ionic pathways. wikipedia.org The choice of polymerization technique depends on the desired polymer properties and microstructure.

Radical Polymerization: This method typically involves an initiator that generates free radicals, which then add to the diene monomer. The polymerization can proceed via 1,2- or 1,4-addition, leading to different polymer microstructures. The presence of the ester group can influence the reactivity of the monomer and the properties of the resulting polymer.

Ionic Polymerization: Anionic and cationic polymerization methods offer greater control over the polymer's molecular weight, polydispersity, and microstructure. wikipedia.org

Anionic Polymerization: This technique is well-suited for dienes with electron-withdrawing groups. sci-hub.seresearchgate.net Anionic polymerization of dienes can lead to living polymers, allowing for the synthesis of block copolymers. researchgate.net The microstructure of the resulting polymer (cis-1,4, trans-1,4, or 1,2-addition) can be controlled by the choice of solvent and counter-ion. sci-hub.se

Cationic Polymerization: Dienes can also be polymerized using cationic initiators. This method is generally more complex and can be prone to side reactions.

Oligomerization, the formation of short polymer chains, can be achieved by controlling the polymerization conditions. This can involve the use of chain transfer agents or by adjusting the monomer-to-initiator ratio. Studies on the oligomerization of conjugated systems are important for understanding the initial stages of polymerization and for the synthesis of well-defined, low molecular weight polymers. nih.gov Acyclic diene metathesis (ADMET) is another powerful technique for the synthesis of unsaturated polymers and oligomers from α,ω-dienes. acs.org

Reactivity of the Ester Functionality

The methyl ester group in Methyl (E)-2-propylpenta-2,4-dienoate is susceptible to a variety of nucleophilic acyl substitution reactions.

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This is a reversible process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) as it is formed.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid by reaction with water under acidic or basic conditions. Basic hydrolysis (saponification) is an irreversible process that yields the carboxylate salt, which can then be protonated to give the free carboxylic acid.

Table 2: Representative Transesterification and Hydrolysis Reactions

| Reaction | Reagents | Product |

| Transesterification | Ethanol, H₂SO₄ (cat.) | Ethyl (E)-2-propylpenta-2,4-dienoate |

| Hydrolysis (Basic) | 1. NaOH (aq), Δ2. H₃O⁺ | (E)-2-Propylpenta-2,4-dienoic acid |

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the ester to the corresponding allylic alcohol, (E)-2-propylpenta-2,4-dien-1-ol. Other derivatizations of the ester group, such as conversion to amides or other carboxylic acid derivatives, can also be achieved through standard synthetic methodologies.

Catalytic Transformations Utilizing the Compound as Substrate

The unique structural features of Methyl (E)-2-propylpenta-2,4-dienoate, specifically its conjugated diene system and ester functionality, make it a versatile substrate for a variety of catalytic transformations. These reactions allow for the selective modification of the molecule to produce a range of other valuable chemical entities. This section explores the key catalytic reactions involving this compound, focusing on hydrogenation, halogenation, and cross-coupling reactions.

Hydrogenation and Halogenation Reactions

The conjugated double bonds in Methyl (E)-2-propylpenta-2,4-dienoate are prime sites for addition reactions such as hydrogenation and halogenation. These transformations can proceed with high levels of control, depending on the catalyst and reaction conditions employed.

Hydrogenation:

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated compounds. youtube.com In the case of conjugated dienoic esters like Methyl (E)-2-propylpenta-2,4-dienoate, hydrogenation can lead to the saturation of one or both of the carbon-carbon double bonds, yielding monoenoic or fully saturated esters, respectively. The choice of catalyst and reaction conditions is crucial for achieving selectivity.

Commonly used heterogeneous catalysts include palladium, platinum, and nickel supported on materials like carbon or alumina. youtube.comlibretexts.org For instance, catalytic hydrogenation of alkenes using a platinum catalyst on a carbon support effectively adds hydrogen across the double bond. youtube.com The reaction typically proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the double bond. youtube.com

Table 1: Representative Catalytic Hydrogenation of Conjugated Systems

| Substrate Analogue | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Ref |

| Alkene | Pt/C | - | - | Room Temp | Alkane | youtube.com |

| 2-Pentyne | PtO₂ (Adam's catalyst) | - | - | - | Pentane | youtube.com |

| Benzylidene acetone | CpRu(PTA)₂H | Water/Diethyl ether | - | - | 4-Phenylbutan-2-one (selective C=C reduction) | researchgate.net |

| Aromatic ketones/aldehydes | Pd(0)EnCat 30NP | Ethanol | 1 | Room Temp | Corresponding alcohols | researchgate.net |

This table presents examples of catalytic hydrogenation on related functional groups to illustrate typical conditions and outcomes, as specific data for Methyl (E)-2-propylpenta-2,4-dienoate is not available.

Halogenation:

The addition of halogens (e.g., Cl₂, Br₂) across the double bonds of Methyl (E)-2-propylpenta-2,4-dienoate is an expected and synthetically useful transformation. This reaction would proceed via electrophilic attack of the halogen on the electron-rich diene system. The reaction can be influenced by the choice of halogenating agent and reaction conditions. mt.comnih.gov

In general, the halogenation of conjugated systems can lead to a mixture of 1,2- and 1,4-addition products. The distribution of these products is dependent on kinetic and thermodynamic control. For α,β-unsaturated esters, halogenation can also occur at the α-position to the carbonyl group, particularly under conditions that favor enolate formation. msu.eduyoutube.com However, for conjugated dienoic esters, addition to the double bonds is the more probable pathway under neutral or acidic conditions. The use of specific halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can offer better control over the reaction.

Table 2: General Halogenation Reactions of Alkenes and Carbonyl Compounds

| Substrate Type | Reagent | Product Type | Comments | Ref |

| Alkene | Br₂ | Dibromoalkane | Electrophilic addition | mt.com |

| Ketone (α-position) | Br₂ | α-Bromoketone | Via enol or enolate intermediate | msu.edu |

| Carboxylic acid (α-position) | Br₂ / PBr₃ | α-Bromocarboxylic acid | Hell-Volhardt-Zelinsky reaction | msu.edu |

| Alkene (allylic position) | N-Bromosuccinimide (NBS) | Allylic bromide | Radical mechanism | nih.gov |

This table provides an overview of general halogenation methods for relevant functional groups, as specific examples for Methyl (E)-2-propylpenta-2,4-dienoate are not detailed in the available literature.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and Methyl (E)-2-propylpenta-2,4-dienoate, or derivatives thereof, can serve as a valuable substrate in such transformations. wikipedia.org The most relevant of these for a dienoic ester are the Suzuki and Negishi cross-coupling reactions.

Suzuki Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com To utilize Methyl (E)-2-propylpenta-2,4-dienoate in a Suzuki coupling, it would first need to be converted into a suitable coupling partner, such as a vinyl halide or triflate. For instance, a related vinyl triflate derived from a lactam has been successfully coupled with various aryl and heteroaryl bromides and triflates. nih.gov

The stereochemistry of the double bonds in the dienoic ester is generally retained throughout the Suzuki coupling process, making it a highly stereoselective method for the synthesis of complex polyenes. thieme-connect.com A variety of palladium catalysts, often with phosphine (B1218219) ligands, are effective for this transformation. libretexts.org

Negishi Coupling:

The Negishi coupling reaction pairs an organozinc compound with an organic halide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orgacs.org This method is known for its high functional group tolerance and reactivity. nih.gov Similar to the Suzuki coupling, a halogenated derivative of Methyl (E)-2-propylpenta-2,4-dienoate could be used as a substrate.

Research on the Negishi coupling of similar conjugated systems has demonstrated its utility in the stereoselective synthesis of dienoic and trienoic esters. pnas.org For example, the coupling of alkenylzinc reagents with vinyl iodides proceeds with high stereoretention. pnas.org The choice of catalyst and ligands is critical for achieving high yields and selectivity. nih.govorganic-chemistry.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Substrate 1 (Analogue) | Substrate 2 | Catalyst | Ligand | Base/Additive | Product Type | Ref |

| Suzuki | Tetrahydropyridine-2-boronic acid pinacol (B44631) ester | Aryl bromide | Pd(OAc)₂ | SPhos | K₃PO₄ | 2-Aryl-tetrahydropyridine | nih.gov |

| Suzuki | Arylboronic acid | Aryl halide | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Biaryl | libretexts.org |

| Negishi | o-Tolylzinc chloride | o-Iodotoluene | Pd(PPh₃)₄ | PPh₃ | - | Substituted biphenyl | wikipedia.org |

| Negishi | Alkylzinc reagent | Aryl chloride | Acenaphthoimidazolylidene palladium complex | - | - | Alkylated arene | nih.govorganic-chemistry.org |

This table illustrates the general conditions and components for Suzuki and Negishi cross-coupling reactions using analogous substrates, as specific data for Methyl (E)-2-propylpenta-2,4-dienoate is not available.

Biological Relevance and Mechanistic Studies

Biochemical Pathways of Formation and Degradation

The formation of Methyl (E)-2-propylpenta-2,4-dienoate in a biological system would likely originate from its corresponding carboxylic acid, (E)-2-propylpenta-2,4-dienoic acid (also known as 2,4-diene-VPA).

The primary route for the formation of (E)-2-propylpenta-2,4-dienoic acid is through the mitochondrial β-oxidation of valproic acid. nih.govclinpgx.org This process involves the desaturation of the VPA molecule, leading to the formation of various metabolites, including the highly reactive 2,4-diene-VPA. pharmgkb.orgresearchgate.net The current understanding of VPA bioactivation involves the entry of a precursor, 4-ene-VPA, into the mitochondria, where it is converted to a CoA ester and subsequently undergoes β-oxidation to form the reactive 2,4-diene-VPA-CoA ester. nih.govclinpgx.org

The subsequent conversion of (E)-2-propylpenta-2,4-dienoic acid to its methyl ester, Methyl (E)-2-propylpenta-2,4-dienoate, would require an enzymatic methylation reaction. In biological systems, the methylation of carboxylic acids is often catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov These enzymes transfer a methyl group from SAM to a variety of substrates, including small molecules. While direct evidence for the methylation of 2,4-diene-VPA is lacking, it is a plausible metabolic step given the existence of enzymes that methylate xenobiotic carboxylic acids.

The degradation of Methyl (E)-2-propylpenta-2,4-dienoate would likely involve hydrolysis back to its carboxylic acid form by esterase enzymes, a common metabolic pathway for ester-containing compounds. The resulting (E)-2-propylpenta-2,4-dienoic acid could then undergo further metabolism, such as glucuronidation or conjugation with glutathione (B108866), which are known detoxification pathways for this toxic metabolite. nih.gov

(E)-2-propylpenta-2,4-dienoic acid is recognized as a toxic metabolite of VPA, implicated in the drug's hepatotoxicity. nih.gov Its metabolic fate has been the subject of numerous studies. This diene metabolite is known to be reactive and can conjugate with glutathione, leading to the depletion of mitochondrial glutathione pools. nih.govclinpgx.org It can also form a glucuronide conjugate. nih.gov

Given that the parent carboxylic acid is a known metabolite, Methyl (E)-2-propylpenta-2,4-dienoate, if formed in vivo, would also be considered a metabolite of valproic acid. Its metabolic fate would be closely tied to the pathways that handle its parent acid. The lipophilicity of the methyl ester could influence its distribution and transport across cellular membranes compared to the more polar carboxylic acid.

Investigation of Biological Interactions at the Molecular Level

Direct studies on the molecular interactions of Methyl (E)-2-propylpenta-2,4-dienoate are not available. However, insights can be drawn from the known interactions of its parent compound and other structurally related unsaturated fatty acid esters.

Unsaturated fatty acids and their esters are known to interact with various receptors. For instance, some branched-chain fatty acid esters of hydroxy fatty acids (FAHFAs) have been shown to activate G protein-coupled receptors. nih.gov While there is no specific data on Methyl (E)-2-propylpenta-2,4-dienoate, its structure as a short-chain, branched, unsaturated fatty acid methyl ester suggests the potential for interaction with lipid-binding pockets of certain receptors. The presence of the conjugated diene system could also confer specific binding properties.

Valproic acid and its metabolites are known to inhibit various enzymes. For example, VPA itself is an inhibitor of histone deacetylases (HDACs). nih.gov The metabolite 2-ene-VPA, which is structurally similar to 2,4-diene-VPA, also exhibits HDAC inhibitory activity. nih.gov It is plausible that Methyl (E)-2-propylpenta-2,4-dienoate could also interact with and potentially inhibit enzymes, particularly those involved in lipid metabolism, due to its fatty acid-like structure. Non-methylene-interrupted dienoic fatty acids have been shown to exhibit inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β). digitellinc.com

Role as a Precursor or Intermediate in Biosynthetic Pathways

There is no evidence to suggest that Methyl (E)-2-propylpenta-2,4-dienoate serves as a natural precursor or intermediate in endogenous biosynthetic pathways. Its formation would be the result of xenobiotic metabolism of valproic acid. Fatty acid methyl esters can be intermediates in certain biological processes, but these are typically related to the biosynthesis of specific natural products or as signaling molecules, and there is no indication that this particular compound plays such a role. cnr.it

Advanced Applications in Chemical Synthesis and Materials Science

Application as a Strategic Building Block in Organic Synthesis

While direct synthetic applications of Methyl (E)-2-propylpenta-2,4-dienoate are not documented, its structure as a conjugated diene ester suggests it would be a valuable building block in organic synthesis. The conjugated system of double bonds makes it an excellent candidate for a variety of cycloaddition reactions, most notably the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the rapid construction of complex cyclic molecules.

The presence of both an ester and a diene within the same molecule offers significant synthetic versatility. For instance, Methyl penta-2,4-dienoate (B1249696) is recognized as a valuable building block for synthesizing complex molecules, including natural products like terpenes and pharmaceuticals, due to its participation in Diels-Alder reactions. smolecule.com The reactivity of the diene system allows for the creation of diverse carbon frameworks. smolecule.com

Integration into Polymer Architectures and Advanced Materials

The unsaturated nature of Methyl (E)-2-propylpenta-2,4-dienoate suggests its potential for integration into polymer architectures, both as a monomer for creating new polymers and as a functional group for modifying existing ones.

Monomer Design for Tailored Polymer Properties

As a monomer, the structure of Methyl (E)-2-propylpenta-2,4-dienoate could be used to synthesize polymers with tailored properties. The conjugated diene system could undergo polymerization, and the propyl and methyl ester groups would influence the physical and chemical characteristics of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength.

Functionalization of Polymeric Materials

The dienyl ester functionality could also be incorporated into existing polymer chains to introduce new properties. This functionalization could be used to modify the surface properties of materials, improve adhesion, or introduce reactive sites for further chemical transformations.

Precursor Chemistry for Specialty Chemicals (e.g., flavor and fragrance components, focusing on synthesis)

Although there is no specific information on Methyl (E)-2-propylpenta-2,4-dienoate as a precursor to flavor and fragrance components, related esters are widely used in the industry. For example, S-alkyl(R)-2-methylbutanethioates are used to impart fruity and fresh scents in fragrance compositions. google.com These compounds can be synthesized chemically for large-scale production. google.com

The synthesis of flavor and fragrance compounds often involves the transformation of precursor molecules. For instance, 2-methyl-2,4-pentanediol can be dehydrated to produce 2-methyl-1,3-pentadiene, a precursor for other fragrance ingredients. google.com This process involves heating the diol with a catalyst to remove a water molecule. google.com Similarly, one could envision the synthesis of novel flavor and fragrance compounds starting from Methyl (E)-2-propylpenta-2,4-dienoate, leveraging the reactivity of its diene and ester groups.

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| Methyl (E,Z)-deca-2,4-dienoate | 4493-42-9 | C₁₁H₁₈O₂ | Flavor and fragrance agent. thegoodscentscompany.com |

| (E)-Methyl penta-2,4-dienoate | 2409-87-2 | C₆H₈O₂ | Building block in organic synthesis. guidechem.comchemscene.comnih.gov |

| Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | 1516-24-1 | C₁₂H₁₂O₂ | Chemical intermediate. chemspider.comchemicalbook.com |

| 2-Methyl-2,4-pentanediol | 107-41-5 | C₆H₁₄O₂ | Precursor in chemical synthesis, solvent. wikipedia.orgatamanchemicals.com |

| 4-Methyl-4-penten-2-ol | Not specified | C₆H₁₂O | Intermediate in chemical synthesis. google.com |

| 2-Methyl-1,3-pentadiene | Not specified | C₆H₁₀ | Precursor for fragrance compounds. google.com |

| Ethyl 2-acetyl-4-methyl-4-pentenoate | Not specified | C₁₀H₁₄O₃ | Fragrance ingredient with fruity-floral notes. google.com |

| S-methyl(R)-2-methylbutanethioate | Not specified | C₆H₁₂OS | Fragrance component with a fresh, fruity odor. google.com |

Future Research Directions and Interdisciplinary Challenges

Development of Novel Stereocontrolled Synthetic Methods

The precise three-dimensional arrangement of atoms in methyl (E)-2-propylpenta-2,4-dienoate is critical to its properties and potential applications. While methods for synthesizing dienyl esters exist, achieving high levels of stereocontrol, particularly for substituted dienes like this one, remains a significant objective. Future research will focus on developing new catalytic systems and synthetic strategies that offer high efficiency and selectivity.

Recent progress in catalysis has shown promise for the stereoselective synthesis of (E)-dienyl esters. researchgate.net For instance, rhodium-catalyzed multicomponent reactions using acetylene (B1199291) as a C2 synthon have emerged as an efficient method for producing various (E)-dienyl esters with excellent functional group tolerance under mild conditions. researchgate.net The challenge lies in adapting and refining these methods for more complex substrates like those required to form methyl (E)-2-propylpenta-2,4-dienoate, where controlling the geometry of the trisubstituted double bond is a key challenge.

Future synthetic strategies will likely explore:

Asymmetric Catalysis: The development of chiral catalysts to control the formation of specific stereoisomers, which is crucial for applications in biological systems and advanced materials.

Novel Reagents: Investigating new organometallic reagents and catalysts that can operate under milder conditions and with greater selectivity. A key goal is to develop methods with high atom- and step-economy, which have been largely unexplored for this class of compounds. researchgate.net

| Catalytic System | Key Features | Potential Application for Synthesis |

| Rhodium Catalysis | Utilizes acetylene as a C2 synthon; mild conditions; excellent functional group tolerance; exclusive E-stereoselectivity. researchgate.net | Direct synthesis of the (E)-dienyl ester backbone. researchgate.net |

| Ruthenium Catalysis | Enables one-pot synthesis from propargylic alcohols and carboxylic acids. researchgate.net | Alternative route with potential for atom transfer radical polymerization. researchgate.net |

| Chiral Copper Catalysis | Facilitates enantioselective and diastereoselective reactions with acetylene gas. researchgate.net | Introduction of chirality into the dienyl ester structure. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For a target molecule like methyl (E)-2-propylpenta-2,4-dienoate, AI can be leveraged in several ways:

Retrosynthetic Analysis: AI tools can analyze the target structure and propose multiple disconnection strategies, identifying potential starting materials and reaction sequences.

Reaction Condition Optimization: ML models can predict how variables such as catalyst, solvent, temperature, and reactant ratios will affect the yield and stereoselectivity of a reaction. This allows for virtual screening of conditions, reducing the number of physical experiments required. mit.edu

Discovery of New Reactivity: AI can help identify novel patterns in chemical data, leading to the discovery of new catalysts and reactions that could be applied to the synthesis of functionalized dienyl esters. youtube.com

| AI/ML Application | Description | Impact on Synthesis Design |

| Reactivity Prediction | ML models trained on literature and experimental data predict the likelihood and outcome of a reaction for a given substrate. mit.edu | Enables high-throughput virtual screening of potential synthetic routes. mit.edu |

| Condition Optimization | Algorithms iteratively suggest experimental conditions to maximize yield and selectivity, learning from each result. mit.edu | Accelerates the optimization process and reduces material waste. mit.edu |

| De Novo Design | Generative models propose novel molecular structures or entire synthetic pathways based on desired properties. youtube.com | Facilitates the discovery of innovative and more efficient syntheses. youtube.com |

Exploration of Green Chemistry Principles in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. The 12 Principles of Green Chemistry provide a framework for designing processes that are safer, more efficient, and environmentally benign. acs.org Future research into the synthesis of methyl (E)-2-propylpenta-2,4-dienoate will be increasingly guided by these principles.

Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, minimizing waste. acs.org For example, developing addition reactions rather than substitution reactions that generate stoichiometric byproducts.

Use of Renewable Feedstocks: Exploring pathways that utilize starting materials derived from biomass rather than petrochemicals.

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and often improve reaction efficiency.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, or designing solvent-free reaction conditions. nih.gov

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

The successful synthesis of the antimalarial drug tafenoquine (B11912) using a green, one-pot approach highlights the potential for applying these principles to complex molecules. nih.gov Similarly, developing a green chemistry route for methyl (E)-2-propylpenta-2,4-dienoate would involve a holistic assessment of the entire synthetic process, from starting materials to final purification.

Challenges in Understanding Complex Biological Systems Interactions

While dienyl esters have potential applications in fragrances and as bioactive molecules, understanding how a novel compound like methyl (E)-2-propylpenta-2,4-dienoate interacts with complex biological systems is a major challenge. thegoodscentscompany.com Living systems are characterized by immense complexity, and predicting the behavior of an exogenous molecule within this environment is far from straightforward. embopress.org

Interdisciplinary challenges in this area include:

Target Identification: Determining the specific proteins, enzymes, or receptors with which the molecule interacts to produce a biological effect.

Metabolic Fate: Predicting how the molecule will be metabolized, what metabolites will be formed, and whether they will be active or potentially toxic. The ester functionality, for example, is susceptible to hydrolysis by esterase enzymes.

Off-Target Effects: Assessing unintended interactions that could lead to side effects.

System-Level Responses: Understanding how the interaction with a single molecular target can cascade through complex signaling pathways to affect the entire organism.

Design of Next-Generation Functional Materials from Dienyl Esters

The conjugated diene structure of methyl (E)-2-propylpenta-2,4-dienoate makes it an attractive building block, or monomer, for the synthesis of advanced polymers and functional materials. mdpi.com The ability to undergo polymerization, potentially in a controlled manner, opens the door to creating materials with novel thermal, mechanical, and optical properties. researchgate.net

Future research will focus on designing and synthesizing materials such as:

Thermoplastic Elastomers: By incorporating the dienyl ester into polymer chains, it may be possible to create materials that combine the processability of plastics with the elasticity of rubbers. acs.org

Smart Coatings and Adhesives: Polymers derived from functional monomers can exhibit stimuli-responsive properties, changing their characteristics in response to light, heat, or chemical exposure. researchgate.net

Functional Polymer Composites: The ester group provides a handle for further chemical modification or for creating strong interactions with fillers, leading to enhanced composite materials. mdpi.com

A significant challenge is to control the polymerization process to achieve specific polymer architectures (e.g., linear, branched, cross-linked) and to understand the relationship between the monomer structure and the final properties of the material. mdpi.com The design of these next-generation materials is an interdisciplinary effort, requiring expertise in organic synthesis, polymer chemistry, and materials engineering to translate molecular design into macroscopic function. mdpi.comresearchgate.net

| Material Type | Potential Monomer | Key Properties & Applications |

| Thermoplastic Elastomers | Methyl (E)-2-propylpenta-2,4-dienoate | Elasticity, processability; applications in automotive parts, consumer goods. acs.org |

| Smart Coatings | Polymers from dienyl esters | Stimuli-responsive, self-healing; applications in protective coatings, sensors. mdpi.comresearchgate.net |

| Functional Composites | Dienyl ester-based polymers | Enhanced mechanical strength, thermal stability; applications in aerospace, construction. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for preparing Methyl (E)-2-propylpenta-2,4-dienoate with high stereochemical purity?

- Methodological Answer : The compound can be synthesized via Horner-Wadsworth-Emmons reactions using methyl (triphenylphosphoranylidene) acetate and a propyl-substituted aldehyde in toluene at room temperature. Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purification. Reaction progress should be monitored via TLC, and stereochemical purity confirmed by -NMR coupling constants (e.g., trans olefin protons at δ 6.2–6.8 ppm with ) .

Q. Which analytical techniques are most reliable for characterizing Methyl (E)-2-propylpenta-2,4-dienoate?

- Methodological Answer :

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min, UV detection at 220 nm. Retention time typically ~8–10 min .

- NMR : - and -NMR in CDCl to confirm ester carbonyl (δ ~165–170 ppm) and conjugated diene protons (δ 5.8–6.8 ppm). 2D-COSY and NOESY validate stereochemistry .

Q. How should Methyl (E)-2-propylpenta-2,4-dienoate be stored to prevent degradation?

- Methodological Answer : Store at –20°C in amber vials under inert gas (N or Ar). Avoid exposure to light, moisture, and oxidizing agents. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What are the degradation pathways of Methyl (E)-2-propylpenta-2,4-dienoate in environmental systems?

- Methodological Answer : Microbial degradation via Pseudomonas spp. involves hydrolysis of the ester group to (E)-2-propylpenta-2,4-dienoic acid, followed by β-oxidation. Key enzymes include hydratases (e.g., BphH) and aldolases (e.g., BphJ), producing acetyl-CoA and pyruvate. Anaerobic degradation pathways remain understudied .

Q. How can computational modeling predict the reactivity of Methyl (E)-2-propylpenta-2,4-dienoate in Diels-Alder reactions?